- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Cas no 903907-74-4 (Oseltamivir Impurity 16)

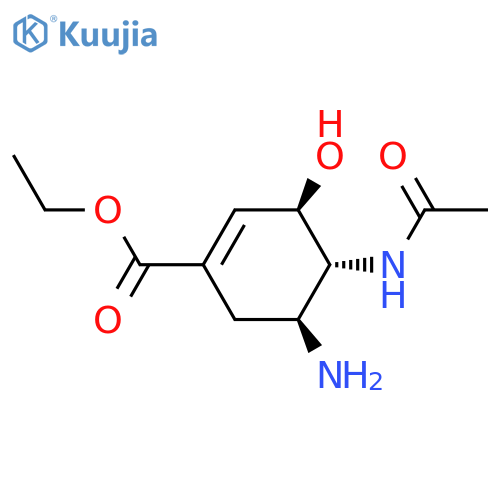

Oseltamivir Impurity 16 structure

Nome del prodotto:Oseltamivir Impurity 16

Oseltamivir Impurity 16 Proprietà chimiche e fisiche

Nomi e identificatori

-

- Oseltamivir Impurity 48

- OseltaMivir iMpurity E

- Oseltamivir Impurity 1

- Oseltamivir EP Impurity

- 1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-5-amino-3-hydroxy-, ethyl ester, (3R,4R,5S)-

- (3R,4R,5S)-ethyl 4-acetamido-5-amino-3-hydroxycyclohex-1-enecarboxylate

- (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-enecarboxylicacidethylester

- Ethyl (3R,4R,5S)-4-(acetylamino)-5-amino-3-hydroxy-1-cyclohexene-1-carboxylate (ACI)

- Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-hydroxycyclohex-1-ene-1-carboxylate

- 903907-74-4

- SCHEMBL16619479

- Oseltamivir Impurity 16

-

- Inchi: 1S/C11H18N2O4/c1-3-17-11(16)7-4-8(12)10(9(15)5-7)13-6(2)14/h5,8-10,15H,3-4,12H2,1-2H3,(H,13,14)/t8-,9+,10+/m0/s1

- Chiave InChI: ZMPNPIVRPAPPQU-IVZWLZJFSA-N

- Sorrisi: N([C@H]1[C@H](O)C=C(C(=O)OCC)C[C@@H]1N)C(=O)C

Proprietà calcolate

- Massa esatta: 242.12665706g/mol

- Massa monoisotopica: 242.12665706g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 3

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 17

- Conta legami ruotabili: 4

- Complessità: 340

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 3

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -1.3

- Superficie polare topologica: 102Ų

Oseltamivir Impurity 16 Informazioni sulla sicurezza

- Parola segnale:warning

- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo

- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313

- Istruzioni di sicurezza: H303+H313+H333

- Condizioni di conservazione:Store at recommended temperature

Oseltamivir Impurity 16 Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-10mg |

903907-74-4 | 10mg |

¥5027.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-25mg |

903907-74-4 | 25mg |

¥9552.00 | 2023-09-15 | |||

| AN HUI ZE SHENG Technology Co., Ltd. | R40217-100mg |

903907-74-4 | 100mg |

¥28489.00 | 2023-09-15 |

Oseltamivir Impurity 16 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

Riferimento

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

Riferimento

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine , Triethylsilane Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, 0 °C

1.2 Solvents: Dichloromethane ; 2 h, rt

1.2 Solvents: Dichloromethane ; 2 h, rt

Riferimento

- Ring-Closing Metathesis-Based Synthesis of (3R,4R,5S)-4-Acetylamino-5-amino-3-hydroxy- cyclohex-1-ene-carboxylic Acid Ethyl Ester: A Functionalized Cycloalkene Skeleton of GS4104, Journal of Organic Chemistry, 2006, 71(14), 5365-5368

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

1.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

2.1 -

Riferimento

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

2.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

2.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

3.1 -

Riferimento

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone , tert-Butanol , Water ; 8 h, 0 °C

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

2.1 Reagents: Imidazole Solvents: Dichloromethane ; 0 °C → rt; 2 h, rt

3.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 1 h, rt

3.2 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

3.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; -78 °C → rt; 1 h, rt

4.1 -

Riferimento

- Synthesis of syn-vicinal diamines via the stereoselective allylation of acyclic chiral α-amino aldimines, Tetrahedron Letters, 2019, 60(3), 235-239

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Morpholine Solvents: Methanol , Dichloromethane ; overnight, rt; 4 h, 50 °C

Riferimento

- Diversity-Oriented Production of Metabolites Derived from Chorismate and Their Use in Organic Synthesis, Angewandte Chemie, 2011, 50(34), 7781-7786

Oseltamivir Impurity 16 Raw materials

Oseltamivir Impurity 16 Preparation Products

Oseltamivir Impurity 16 Letteratura correlata

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

903907-74-4 (Oseltamivir Impurity 16) Prodotti correlati

- 877790-55-1(1-3-(4-chlorophenyl)-2,5-dimethylpyrazolo1,5-apyrimidin-7-yl-4-methylpiperidine)

- 54340-59-9(Quincarbate)

- 2219380-20-6(rac-methyl (1R,2S)-2-(piperidin-4-yl)cyclopropane-1-carboxylate hydrochloride, trans)

- 1263378-65-9(Methyl 3-(5-pyrimidinyl)benzoate)

- 302590-17-6(ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2248284-43-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[(methylsulfamoyl)amino]acetate)

- 1427378-97-9(1-{3-(4-methylphenyl)-1,2-oxazol-5-ylmethyl}pyrrolidin-3-amine dihydrochloride)

- 1806000-69-0(Methyl 4-hydroxy-3-nitro-2-(trifluoromethoxy)pyridine-5-carboxylate)

- 2138063-32-6(3-(2-methyl-1H-imidazol-1-yl)-4-(trifluoromethyl)cyclohexan-1-ol)

- 1146210-64-1(2,5-Difluorobenzenecarbothioic Acid S-Methyl Ester)

Fornitori consigliati

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

Xiamen PinR Bio-tech Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

pengshengyue

Membro d'oro

CN Fornitore

Grosso